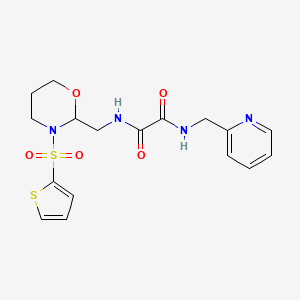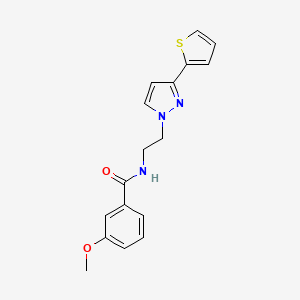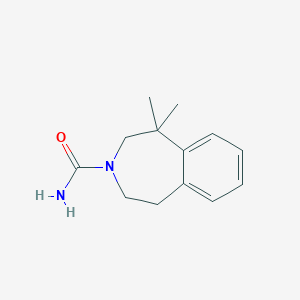
(3-phenyl-1H-1,2,4-triazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-phenyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the molecular weight of 175.19 . It is a solid at room temperature and is stored in a refrigerator . It is a derivative of the 1,2,4-triazole class of compounds .
Molecular Structure Analysis
The InChI code for “(3-phenyl-1H-1,2,4-triazol-5-yl)methanol” is 1S/C9H9N3O/c13-6-8-10-9(12-11-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12) .Physical And Chemical Properties Analysis
“(3-phenyl-1H-1,2,4-triazol-5-yl)methanol” is a solid at room temperature . It has a molecular weight of 175.19 .Aplicaciones Científicas De Investigación
Catalyst for Huisgen 1,3-dipolar Cycloadditions
A catalyst based on the tris(triazolyl)methanol-Cu(I) structure, related to (3-phenyl-1H-1,2,4-triazol-5-yl)methanol, has been developed for Huisgen 1,3-dipolar cycloadditions. This catalyst is notable for its high activity, allowing for low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).
Investigation of Acidity in Organic Solvents
The relative acidities of compounds including (3-phenyl-1H-1,2,4-triazol-5-yl)methanol derivatives have been studied. These studies have determined that methanol is a suitable medium for titrating weakly acidic compounds like these, which are poorly dissolved in other organic solvents (Karaböcek et al., 1998).
Biomimetic Chemistry and Solubility in Hydrophilic Solvents
Tris(triazolyl)borate ligands, including (3-phenyl-1H-1,2,4-triazol-5-yl)methanol, have been synthesized for biomimetic chemistry applications. These compounds exhibit potential for hydrogen bonding and improved solubility in hydrophilic solvents, which is significant for biomimetic applications (Gardner et al., 2008).
Anticoronavirus and Antitumoral Activities
A study discovered derivatives of (3-phenyl-1H-1,2,4-triazol-5-yl)methanol with promising in vitro anticoronavirus and antitumoral activities. This indicates a potential application in pharmaceuticals, particularly for treatments targeting specific viral infections and cancer (Jilloju et al., 2021).
Antimicrobial Activity
Novel benzofuran-based 1,2,3-triazoles, related to (3-phenyl-1H-1,2,4-triazol-5-yl)methanol, have demonstrated significant antimicrobial activity. This suggests potential use in developing new antimicrobial agents (Sunitha et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(3-phenyl-1H-1,2,4-triazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-10-9(12-11-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNPPMXVWQOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31803-04-0 |
Source


|
| Record name | (3-phenyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608086.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2608088.png)
![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2608090.png)

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2608094.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2608095.png)

![2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2608098.png)
![4-(4-Fluorobenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2608099.png)
![1-(3-Chlorobenzyl)-3'-(4-methoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2608102.png)